1h-Benzimidazole-1-carboxylic acid

Medicinal Chemistry Organic Synthesis Heterocycle Functionalization

1H-Benzimidazole-1-carboxylic acid (CAS 52169-56-9) is a heterocyclic building block consisting of a benzimidazole core with a carboxylic acid moiety substituted directly on the N1 nitrogen. With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound is distinct from its more common positional isomers (e.g., 2-carboxylic, 5-carboxylic).

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 52169-56-9
Cat. No. B3053228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Benzimidazole-1-carboxylic acid
CAS52169-56-9
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)10-5-9-6-3-1-2-4-7(6)10/h1-5H,(H,11,12)
InChIKeyMJABXZWILYUAEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Benzimidazole-1-Carboxylic Acid (CAS 52169-56-9) as an N-Protected Heterocyclic Scaffold


1H-Benzimidazole-1-carboxylic acid (CAS 52169-56-9) is a heterocyclic building block consisting of a benzimidazole core with a carboxylic acid moiety substituted directly on the N1 nitrogen . With a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol, this compound is distinct from its more common positional isomers (e.g., 2-carboxylic, 5-carboxylic) . Its predicted pKa of 0.72±0.41 indicates a highly acidic carboxyl group attached to the electron-withdrawing benzimidazole ring system . This compound functions primarily as a protected form of benzimidazole, where the N1-carboxylate serves as both an activating group for nucleophilic aromatic substitution and a traceless directing/protecting group that can be subsequently removed by decarboxylation, a feature not available in C-carboxylated benzimidazole analogs .

Critical Procurement Differentiation: Why 1H-Benzimidazole-1-Carboxylic Acid (52169-56-9) Cannot Be Substituted with Positional Isomers


Substituting 1H-benzimidazole-1-carboxylic acid with more common and commercially available positional isomers, such as 1H-benzimidazole-2-carboxylic acid (CAS 2849-93-6) or 1H-benzimidazole-5-carboxylic acid (CAS 15788-16-6), fundamentally alters the synthetic outcome due to the distinct chemical and electronic properties conferred by N1-carboxylation . The N1-carboxyl group renders the benzimidazole nitrogen non-nucleophilic while simultaneously activating the C2 position for nucleophilic attack . In contrast, 2-carboxylic acid isomers feature an acidic hydrogen on N1 and a carboxyl group at C2, enabling different cyclization and metal-coordination chemistries . Furthermore, the acidic proton on N1 in 2-carboxylic acid analogs (pKa ~3-4 for the imidazole NH) participates in strong intermolecular hydrogen bonding, leading to higher melting points (176-180°C for the 2-isomer) and drastically different solubility profiles compared to the N1-carboxylate form . These fundamental differences in reactivity, coordination chemistry, and physical properties make these isomers non-interchangeable in a synthetic sequence. The quantitative evidence below delineates the specific, measurable advantages of selecting CAS 52169-56-9 over its closest analogs.

Quantitative Differentiation Evidence for 1H-Benzimidazole-1-Carboxylic Acid (52169-56-9) Against Closest Analogs


Regioselective N1-Functionalization via Carboxylate Protection Enables Exclusive C2 Derivatization

1H-Benzimidazole-1-carboxylic acid provides exclusive regioselective protection of the N1 position, enabling controlled functionalization at the C2 position. This is a direct contrast to 1H-benzimidazole-2-carboxylic acid, where the N1 hydrogen remains free and reactive. While no published quantitative yield comparison for the parent compound was identified in the literature, the structural and reactivity difference is definitive. In 1H-benzimidazole-2-carboxylic acid, the imidazole N1-H proton is acidic (estimated pKa ~3-4) and capable of undergoing N-alkylation or acylation, leading to complex reaction mixtures when C2 modification is the sole target . The N1-carboxylate in CAS 52169-56-9 is a non-nucleophilic protecting group that can be later removed via decarboxylation, a synthetic strategy not possible with the 2-carboxylic acid isomer. This is supported by analogous use of N1-carboxylates as protecting groups in benzimidazole chemistry to achieve C2-selective lithiation and subsequent electrophilic trapping [1].

Medicinal Chemistry Organic Synthesis Heterocycle Functionalization

Enhanced Acidity and Reactivity of N1-Carboxylic Acid Versus C-Carboxylic Acid Isomers

The predicted pKa of 1H-benzimidazole-1-carboxylic acid is 0.72±0.41 . This is a calculated value (ACD/Labs or similar software) due to the absence of experimental pKa data. This extremely low pKa, typical of an N-carboxylate on an electron-deficient aromatic heterocycle, is significantly more acidic than the carboxylic acid group in C-carboxylated isomers. For example, 1H-benzimidazole-5-carboxylic acid has a predicted pKa of ~3.5-4.5 for its benzoic acid-like carboxyl group, and 1H-benzimidazole-2-carboxylic acid has a predicted pKa of ~1.5-2.5 for its carboxyl group adjacent to the basic N3 nitrogen . The higher acidity of the N1-carboxylic acid implies it will exist predominantly in its deprotonated carboxylate form under typical reaction and physiological conditions (pH > 2), whereas the C-carboxylated isomers will require higher pH for complete deprotonation. This difference directly impacts solubility, salt formation, and reactivity as an electrophilic trap.

Physicochemical Characterization Reactivity Prediction Salt Formation

Synthetic Accessibility and Cost-Effectiveness for N1-Alkylated Benzimidazole Derivatives

1H-Benzimidazole-1-carboxylic acid serves as a direct and atom-economical precursor to N1-alkylated benzimidazoles. While a direct, published yield comparison for a specific reaction using this exact compound is absent in the literature, the synthetic logic is well-established. The N1-carboxylate can be easily converted to an ester or amide and then reduced to an N1-alkyl group. The alternative route to N1-alkylbenzimidazoles starting from 1H-benzimidazole (CAS 51-17-2) requires a separate protection step (e.g., SEM, Boc) on N1 to avoid N3 alkylation, followed by deprotection after C2 functionalization [1]. This adds two steps to the synthetic sequence, increasing cost and reducing overall yield. In contrast, CAS 52169-56-9 arrives with the N1 position already protected in a traceless manner, allowing for a streamlined, shorter synthesis .

Process Chemistry Synthetic Efficiency Cost Analysis

Lower Procurement Competition and Potential for Cost Negotiation Versus Widely Available Isomers

An analysis of commercial availability reveals a significant supply-side differentiation. 1H-Benzimidazole-1-carboxylic acid (CAS 52169-56-9) is offered by a limited number of specialized suppliers, including Atomax Chemicals, Dr. Silviu Pharmachem, and the Florida Center for Heterocyclic Compounds . In stark contrast, its positional isomer 1H-Benzimidazole-2-carboxylic acid (CAS 2849-93-6) is a high-volume commodity chemical, available in bulk from major distributors such as Sigma-Aldrich, Thermo Fisher Scientific, and Fujifilm Wako, with multiple purity grades (e.g., 97%) and pre-set catalog pricing . Similarly, 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6) is also widely available in bulk (e.g., 250 g quantities) from Thermo Fisher Scientific . The more limited supplier base for the 1-isomer may present opportunities for volume-based pricing negotiations, whereas the 2- and 5-isomers are subject to more rigid, market-driven catalog pricing.

Supply Chain Analysis Cost of Goods Procurement Strategy

High-Value Application Scenarios for 1H-Benzimidazole-1-Carboxylic Acid (52169-56-9)


Synthesis of C2-Substituted N1-Alkyl Benzimidazole Pharmacophores

This compound is the optimal starting material for the streamlined synthesis of N1-alkyl-2-substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The N1-carboxylate acts as a traceless protecting group, enabling selective C2 functionalization (e.g., via lithiation or cross-coupling) without interference from the N1 position. Subsequent reduction of the carboxylate or ester to a methyl group yields the N1-alkylated product in fewer steps than the alternative route starting from unsubstituted benzimidazole, which requires orthogonal N1 protection and deprotection [1].

Synthesis of N1-Protected Benzimidazole Boronate Esters for Cross-Coupling

The compound can be converted to its boronate ester derivatives, such as 1H-Benzimidazole-1-carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester [2]. This N1-protected boronate is a valuable building block for Suzuki-Miyaura cross-coupling reactions, where the N1-protection is essential to prevent catalyst poisoning by the free imidazole nitrogen. Using the 2-carboxylic acid isomer would be incompatible with this application due to its free N1-H group, which can competitively bind to palladium catalysts and reduce reaction yields .

Development of 5-HT3 Receptor Antagonists with Enhanced Potency

Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been established as highly potent 5-HT3 receptor antagonists [3]. Specifically, compound 12a (DA 6215) from this class demonstrated a Ki of 3.8 nM in binding assays and an ED50 of 1 nM/kg in vivo, which is comparable to the reference antagonist ICS 205930 (Ki = 2 nM, ED50 = 2.1 nM/kg) [4]. The N1-carboxylate is a critical structural feature for this activity, and the parent acid (52169-56-9) serves as the foundational building block for constructing this entire class of potent ligands [5].

Regioselective Nucleophilic Aromatic Substitution (SNAr) on the Benzimidazole Core

The N1-carboxylate moiety activates the benzimidazole ring toward nucleophilic aromatic substitution, particularly at the C2 position. This is a distinct advantage over using unprotected benzimidazole or C-carboxylated isomers. For instance, in the synthesis of benzimidazole-2-carboxamides via direct aminolysis, the N1-carboxylate leaving group is displaced, whereas an unprotected N1-H would require prior activation. This direct SNAr approach is documented in patent literature for the preparation of complex benzimidazole-based pharmaceuticals [6].

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